Thalidomide-5-(PEG4-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5-(PEG4-amine): is a chemical compound that combines thalidomide, a well-known medication, with a polyethylene glycol (PEG4) derivative. This compound is primarily used as a building block in the development of proteolytic targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells . The addition of the PEG4-amine moiety enhances the solubility and bioavailability of thalidomide, making it more effective for pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thalidomide-5-(PEG4-amine) is synthesized by reacting thalidomide with a PEG4 derivative containing a terminal amine group. The reaction typically involves the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of Thalidomide-5-(PEG4-amine) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and prevent contamination .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-5-(PEG4-amine) undergoes various chemical reactions, including:
Substitution Reactions: The terminal amine group can react with NHS ester groups or carboxylic acids to form amide bonds
Coupling Reactions: The compound can be coupled with other molecules using coupling agents like EDC or HATU
Common Reagents and Conditions:
EDC or HATU: Used as coupling agents to facilitate the formation of amide bonds
NHS Ester Groups or Carboxylic Acids: React with the terminal amine group to form amide bonds
Major Products Formed: The major products formed from these reactions are typically amide-linked conjugates, which can be used in the development of PROTACs and other pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5-(PEG4-amine) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins within cells
Biology: Employed in the study of protein degradation pathways and the development of targeted therapies
Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory disorders
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
The mechanism of action of Thalidomide-5-(PEG4-amine) involves its role as a PROTAC building block. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG4-amine moiety enhances the solubility and bioavailability of the compound, improving its effectiveness in targeting specific proteins .
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound, used to treat conditions such as leprosy and multiple myeloma.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with similar applications in treating multiple myeloma.
Uniqueness: Thalidomide-5-(PEG4-amine) is unique due to the addition of the PEG4-amine moiety, which enhances its solubility, bioavailability, and pharmacokinetic profile. This modification makes it more effective for use in PROTACs and other pharmaceutical applications .
Eigenschaften
Molekularformel |
C24H32N4O9 |
---|---|
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C24H32N4O9/c25-5-7-34-9-11-36-13-14-37-12-10-35-8-6-26-21(30)16-1-2-17-18(15-16)24(33)28(23(17)32)19-3-4-20(29)27-22(19)31/h1-2,15,19H,3-14,25H2,(H,26,30)(H,27,29,31) |
InChI-Schlüssel |
AIKJHBDQEUGOPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.